Ser-His
CAS No.: 67726-09-4
Cat. No.: VC2444278
Molecular Formula: C9H14N4O4
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67726-09-4 |
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Molecular Formula | C9H14N4O4 |
Molecular Weight | 242.23 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Standard InChI | InChI=1S/C9H14N4O4/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1 |
Standard InChI Key | YZMPDHTZJJCGEI-BQBZGAKWSA-N |
Isomeric SMILES | C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
SMILES | C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N |
Canonical SMILES | C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N |
Introduction
Definition and Structural Composition
Molecular Structure
Ser-His has the molecular formula C9H14N4O4 and a molecular weight of 242.23 g/mol . The structure features several functional groups that contribute to its catalytic activity:
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An N-terminal amino group from serine
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A hydroxyl group from the serine side chain
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An imidazole ring from the histidine side chain
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A C-terminal carboxyl group
The spatial arrangement of these groups, particularly the positioning of the serine hydroxyl group relative to the histidine imidazole, is critical for its catalytic function.
Catalytic Properties
Protease Activity
Ser-His has been described as "magical" due to its status as the smallest functional dipeptide with demonstrable protease activity . Research has shown that Ser-His can cleave a broad spectrum of substrate proteins with varying secondary structures . What makes this particularly remarkable is that this simple dipeptide can cleave at all 20 amino acids with different efficiencies, mimicking the original digestion function of more complex serine proteases .
Peptide Bond Formation
Beyond its proteolytic activity, Ser-His also catalyzes the formation of peptides and peptide nucleic acids (PNAs) . Studies have demonstrated that Ser-His can effectively catalyze the synthesis of peptide bonds with yields comparable to that of α-chymotrypsin, although the reaction proceeds at a slower rate . This dual capability—both breaking down and forming peptide bonds—makes Ser-His particularly interesting from a catalytic perspective.
pH Dependence
The catalytic activity of Ser-His shows significant pH dependence. Research indicates that the formation of coupled products (e.g., Ac-Phe-Leu-NH2 from Ac-Phe-OEt and H-Leu-NH2) becomes significant only at pH > 7 and reaches a plateau after pH 9 . In contrast, the hydrolysis of substrates increases constantly under basic conditions . This pH profile is important for understanding the optimal conditions for Ser-His catalysis.
Comparison with Conventional Serine Proteases
The Classical Ser/His/Asp Catalytic Triad
Conventional serine proteases typically employ a catalytic triad consisting of serine, histidine, and aspartate residues . In this mechanism, the histidine acts as a general base, accepting a proton from serine and thereby increasing its nucleophilicity. The aspartate stabilizes the positively charged histidine through hydrogen bonding .
Ser-His as a Minimal Catalytic Unit
Ser-His represents a simplified version of the classical catalytic machinery, lacking the aspartate component of the traditional triad. Despite this simplification, it retains significant catalytic activity. The nucleophilic serine hydroxyl group and the histidine imidazole likely form a hydrogen bond, enabling the histidine to act as a general base during catalysis, similar to its role in conventional serine proteases .
Catalytic Efficiency Comparison
While Ser-His demonstrates catalytic activity comparable to conventional enzymes in terms of product yields, it operates on a significantly slower timescale . When comparing the formation of coupling products between Ac-Phe-OEt and H-Leu-NH2, α-chymotrypsin (40 μM) forms the product within one minute with >60% yield, while Ser-His (4 mM) requires one day to achieve a 10% yield . This indicates that Ser-His is approximately six times less efficient than α-chymotrypsin on a molar basis, and significantly slower kinetically.
Structure-Function Relationships
Concentration Effects
Evolutionary Significance
Primitive Enzyme Prototype
Ser-His may represent a primitive prototype for serine proteases, which are among the most abundant and diverse enzyme families . The finding that this simple dipeptide possesses catalytic activity similar to much larger enzymes suggests that complex enzyme functions could have evolved from simpler peptide precursors.
Relevance to Origin of Life Theories
The catalytic properties of Ser-His have implications for origin of life theories, particularly regarding the emergence of enzymatic functions. The ability of Ser-His to catalyze peptide bond formation suggests that it might have played a role in the early evolution of proteins . The authors of one study argue that "the repeated fragment condensation may in principle represent a simple gate for the biogenesis of polypeptides" .
Research Applications
Protein Cleavage Studies
Ser-His has been used to study protein cleavage patterns across different types of proteins. In recent research, four differently folded proteins—GFP, CyPA, BSA, and myoglobin—were treated with Ser-His, and the digestion products were evaluated using high-resolution mass spectrometry . This allowed researchers to calculate the cleavage efficiency and cleavage propensity of Ser-His against these protein substrates at both primary and secondary sequence levels .
Peptide Synthesis
The ability of Ser-His to catalyze peptide bond formation makes it potentially useful for peptide synthesis applications . Research has demonstrated its effectiveness in coupling reactions, such as the formation of Ac-Phe-Leu-NH2 from Ac-Phe-OEt and H-Leu-NH2 .
PNA Oligomer Synthesis
Beyond peptide synthesis, researchers have extended the use of Ser-His to the synthesis of peptide nucleic acid (PNA) oligomers . PNAs are nucleic acid analogues with a polypeptide backbone and purine/pyrimidine bases as side chains, capable of Watson-Crick base pairing with natural nucleic acids . This application broadens the potential utility of Ser-His in biochemical synthesis.
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